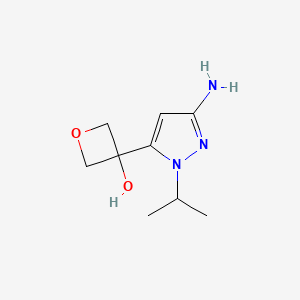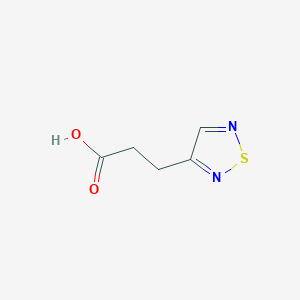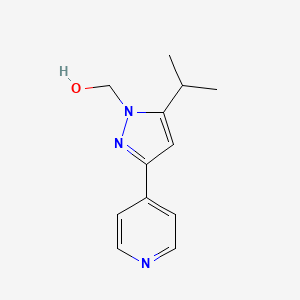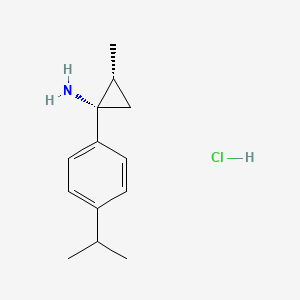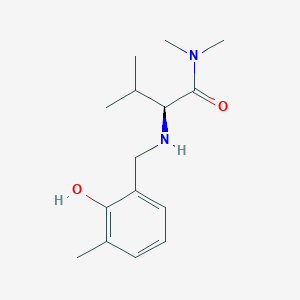
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a tetrahydrofuran ring and a pyrimidinone moiety
Vorbereitungsmethoden
The synthesis of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring. The pyrimidinone moiety is then introduced through a series of condensation reactions. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use[4][4].
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other tetrahydrofuran derivatives and pyrimidinone analogs. Compared to these compounds, 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 1-((2R,3R,4S,5R)-3-Amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one
- 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methylene-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione .
Eigenschaften
Molekularformel |
C10H14N2O5 |
|---|---|
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5/c1-5-2-11-10(16)12(3-5)9-8(15)7(14)6(4-13)17-9/h2-3,6-9,13-15H,4H2,1H3/t6-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
RPQQZHJQUBDHHG-FNCVBFRFSA-N |
Isomerische SMILES |
CC1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
CC1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-(N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)isophthalate](/img/structure/B13348758.png)
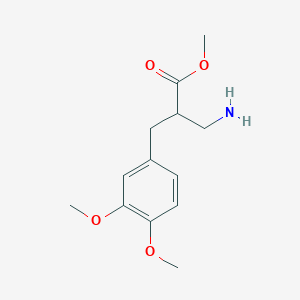
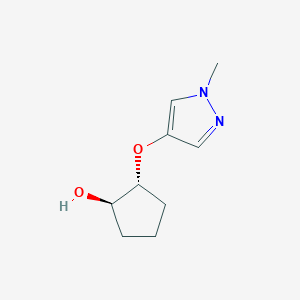
![Methyl 6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13348781.png)
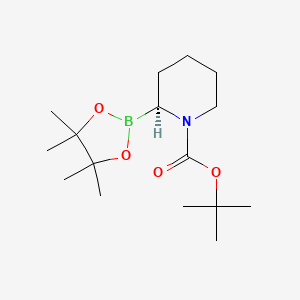
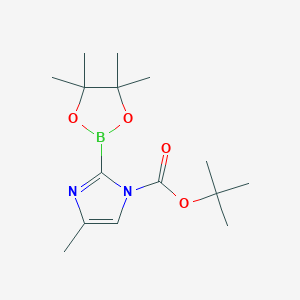

![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)

